1-Chloro-2,4-dinitrobenzene-13C6 1-Chloro-2,4-dinitrobenzene-13C6
Brand Name: Vulcanchem
CAS No.:
VCID: VC17961695
InChI: InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1
SMILES:
Molecular Formula: C6H3ClN2O4
Molecular Weight: 208.51 g/mol

1-Chloro-2,4-dinitrobenzene-13C6

CAS No.:

Cat. No.: VC17961695

Molecular Formula: C6H3ClN2O4

Molecular Weight: 208.51 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,4-dinitrobenzene-13C6 -

Specification

Molecular Formula C6H3ClN2O4
Molecular Weight 208.51 g/mol
IUPAC Name 1-chloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Standard InChI InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1
Standard InChI Key VYZAHLCBVHPDDF-IDEBNGHGSA-N
Isomeric SMILES [13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl

Introduction

Synthesis and Production

The synthesis of 1-chloro-2,4-dinitrobenzene-13C6^{13}\text{C}_6 typically involves nitration and chlorination steps using 13C^{13}\text{C}-enriched precursors. While specific details of its synthesis are proprietary, analogous methods for non-labeled DNCB provide insight. A patented process for producing 1-chloro-2,4-diaminobenzene—a related compound—involves hydrogenating 1-chloro-2,4-dinitrobenzene using a modified Raney nickel catalyst (70–95% Ni, 4–10% Al, 0.1–4% Mo, and 0–20% Co) under controlled conditions . For the 13C6^{13}\text{C}_6 variant, benzene-13C6^{13}\text{C}_6 would serve as the starting material, undergoing sequential nitration and chlorination.

Key reaction parameters include:

  • Temperature: 40–100°C

  • Pressure: 500 psig hydrogen

  • Solvents: Methanol, isopropanol, or aprotic solvents like N,N-dimethylformamide .

The use of isotopic precursors ensures uniform labeling, though yields may vary based on catalyst composition. For example, a catalyst containing 85.7% Ni, 9.0% Co, 4.1% Al, and 1.2% Mo achieved a 92.5% yield of the diaminobenzene derivative , suggesting comparable efficiency for the dinitro precursor.

Applications in Research

Immunological Studies

1-Chloro-2,4-dinitrobenzene-13C6^{13}\text{C}_6 is widely used as a hapten in immunological research. When conjugated to carrier proteins, it elicits a robust immune response, making it valuable for studying allergic contact dermatitis and T-cell activation mechanisms . The 13C^{13}\text{C} labeling allows precise tracking of hapten-protein adducts in vivo, enabling researchers to elucidate metabolic pathways and immune cell interactions.

Metabolic Tracing

In pharmacokinetics, the isotopic label facilitates the detection of DNCB metabolites in biological matrices. For example, studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can distinguish labeled metabolites from endogenous compounds, providing insights into biotransformation pathways .

Environmental Toxicology

The compound’s acute aquatic toxicity (Category 1) and chronic environmental impact necessitate studies on its degradation and bioaccumulation . Researchers employ the 13C6^{13}\text{C}_6 variant to monitor its persistence in ecosystems, leveraging isotopic enrichment to differentiate anthropogenic sources from natural background signals .

Hazard CategoryClassification
Acute Toxicity (Oral)Category 3
Acute Toxicity (Dermal)Category 2
Acute Toxicity (Inhalation)Category 3
Specific Target Organ ToxicityCategory 2
Aquatic Toxicity (Acute/Chronic)Category 1

Precautionary Measures:

  • Use in well-ventilated areas with personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection.

  • Avoid skin contact; fatalities have been reported from dermal exposure .

  • Store in airtight containers away from reducing agents to prevent violent reactions.

Comparative Analysis with Structural Analogues

The electrophilic nature of 1-chloro-2,4-dinitrobenzene-13C6^{13}\text{C}_6 is shared with several analogues, though substituent positioning alters reactivity:

CompoundChemical FormulaKey Differences
2,4-DinitrochlorobenzeneC6H3ClN2O4\text{C}_6\text{H}_3\text{ClN}_2\text{O}_4Identical structure; non-isotopic
1-Chloro-3-nitrobenzeneC6H4ClNO2\text{C}_6\text{H}_4\text{ClN}\text{O}_2Single nitro group; lower electrophilicity
2,4-Dinitrophenyl chlorideC6H4ClN2O4\text{C}_6\text{H}_4\text{ClN}_2\text{O}_4Similar reactivity; distinct applications

The 13C6^{13}\text{C}_6 variant’s unique isotopic profile makes it indispensable in tracer studies, whereas non-labeled analogues suffice for general biochemical assays .

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